3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide is a heterocyclic compound that features a thiomorpholine ring fused with a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiomorpholine in the presence of an oxidizing agent . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiomorpholine derivatives with different oxidation states.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride:
Morpholine and Thiomorpholine Derivatives: These compounds share structural similarities and exhibit diverse bioactivities.
Uniqueness
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide is unique due to its specific combination of a pyrazole ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N3OS |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C9H15N3OS/c1-2-12-6-8(5-11-12)9-7-14(13)4-3-10-9/h5-6,9-10H,2-4,7H2,1H3 |
InChI Key |
MFYGEGVBRPPSHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2CS(=O)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.